- Tetraarylphosphonium salts: synthesis and application to the synthesis of (-)-coniine; trans-director capacity of the amide group in olefin cyclopropanation, 2009, , 71(4),

Cas no 89976-43-2 (4-Iodo-N-methylbenzamide)

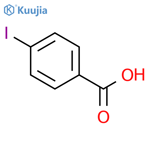

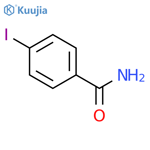

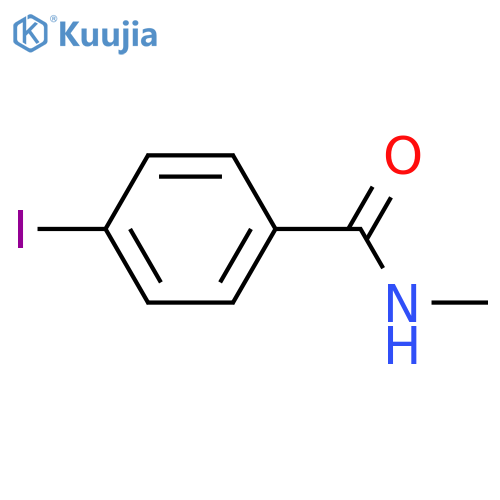

4-Iodo-N-methylbenzamide structure

商品名:4-Iodo-N-methylbenzamide

4-Iodo-N-methylbenzamide 化学的及び物理的性質

名前と識別子

-

- 4-Iodo-N-methylbenzamide

- 4-Iodo-N-methylbenzamide (ACI)

- Benzamide, p-iodo-N-methyl- (7CI)

- p-Iodo-N-methylbenzamide

- AKOS001282975

- SY350466

- Z30272273

- N-methyl-4-iodobenzoic acid amide

- MFCD02945450

- CS-0102088

- 89976-43-2

- 4-iodo-N-methylbenzenamide

- MCWQNRJDIFEOIK-UHFFFAOYSA-N

- SR-01000229829

- SR-01000229829-1

- D76275

- NCGC00335386-01

- 4-Iodo N-methylbenzamide

- Benzamide, 4-iodo-N-methyl-

- SCHEMBL2144483

- DTXSID301313239

- AB00285917-03

- AG-670/15546222

- CS-16659

-

- MDL: MFCD02945450

- インチ: 1S/C8H8INO/c1-10-8(11)6-2-4-7(9)5-3-6/h2-5H,1H3,(H,10,11)

- InChIKey: MCWQNRJDIFEOIK-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C=CC(I)=CC=1)NC

計算された属性

- せいみつぶんしりょう: 260.96506g/mol

- どういたいしつりょう: 260.96506g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 141

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 29.1Ų

4-Iodo-N-methylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1172728-250mg |

4-Iodo-N-methylbenzamide |

89976-43-2 | 98% | 250mg |

¥79.00 | 2024-04-26 | |

| Chemenu | CM313323-25g |

4-Iodo-N-methylbenzamide |

89976-43-2 | 95% | 25g |

$746 | 2022-05-27 | |

| Chemenu | CM313323-10g |

4-Iodo-N-methylbenzamide |

89976-43-2 | 95% | 10g |

$373 | 2022-05-27 | |

| eNovation Chemicals LLC | D753687-10g |

Benzamide, 4-iodo-N-methyl- |

89976-43-2 | 97% | 10g |

$190 | 2024-06-06 | |

| Chemenu | CM313323-25g |

4-Iodo-N-methylbenzamide |

89976-43-2 | 95% | 25g |

$746 | 2021-06-16 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YH266-100mg |

4-Iodo-N-methylbenzamide |

89976-43-2 | 98% | 100mg |

131CNY | 2021-05-08 | |

| Aaron | AR00IGLP-100mg |

Benzamide, 4-iodo-N-methyl- |

89976-43-2 | 98% | 100mg |

$4.00 | 2025-02-28 | |

| 1PlusChem | 1P00IGDD-1g |

Benzamide, 4-iodo-N-methyl- |

89976-43-2 | 98% | 1g |

$42.00 | 2025-02-28 | |

| Aaron | AR00IGLP-1g |

Benzamide, 4-iodo-N-methyl- |

89976-43-2 | 98% | 1g |

$22.00 | 2025-02-28 | |

| Aaron | AR00IGLP-250mg |

Benzamide, 4-iodo-N-methyl- |

89976-43-2 | 98% | 250mg |

$7.00 | 2025-02-28 |

4-Iodo-N-methylbenzamide 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Diethyl ether , 1,2-Dichloroethane

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: 1,2-Dichloroethane ; 1 h, rt

1.2 Solvents: Diethyl ether ; overnight, rt

1.2 Solvents: Diethyl ether ; overnight, rt

リファレンス

- Nickel-catalyzed synthesis of phosphonium salts from aryl halides and triphenylphosphine, Advanced Synthesis & Catalysis, 2008, 350(18), 2967-2974

ごうせいかいろ 3

はんのうじょうけん

1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; 1 h, reflux

1.2 Solvents: Water ; 2 h, rt

1.2 Solvents: Water ; 2 h, rt

リファレンス

- Synthesis and redistribution reactions of asymmetric σ-arylplatinum(II) complexes containing 4,7-phenanthroline, Journal of Organometallic Chemistry, 2004, 689(7), 1288-1294

ごうせいかいろ 4

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Diethyl ether ; overnight, rt

リファレンス

- Organocatalyst-assisted Ar-18F bond formation: a universal procedure for direct aromatic radiofluorination, Chemical Communications (Cambridge, 2017, 53(96), 12906-12909

ごうせいかいろ 5

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Diethyl ether ; 1 h, rt

リファレンス

- Rhenium-Catalyzed Phthalide Synthesis from Benzamides and Aldehydes via C-H Bond Activation, Organic Letters, 2019, 21(16), 6259-6263

ごうせいかいろ 6

はんのうじょうけん

1.1 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide

1.2 Reagents: Acetic anhydride , Pyridine

1.2 Reagents: Acetic anhydride , Pyridine

リファレンス

- Development of new and efficient polymer-supported hypervalent iodine reagents, Tetrahedron, 2001, 57(23), 4863-4866

ごうせいかいろ 7

はんのうじょうけん

1.1 Reagents: Thionyl chloride ; rt → reflux; 2 h, reflux

1.2 Solvents: Tetrahydrofuran , Water ; < 5 °C

1.2 Solvents: Tetrahydrofuran , Water ; < 5 °C

リファレンス

- The Synthesis and Characterization of Ru2(DMBA-X)4Cl2 with X as Br and I, Journal of Cluster Science, 2008, 19(1), 99-108

ごうせいかいろ 8

はんのうじょうけん

1.1 Solvents: Tetrahydrofuran ; 5 min, rt

1.2 Solvents: Water ; 15 min, rt

1.2 Solvents: Water ; 15 min, rt

リファレンス

- Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes, Nature Communications, 2021, 12(1),

ごうせいかいろ 9

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dichloromethane , Water ; 0 °C; 1 h, rt

リファレンス

- The Pd-catalyzed synthesis of difluoroethyl and difluorovinyl compounds with a chlorodifluoroethyl iodonium salt (CDFI), Chinese Chemical Letters, 2022, 33(3), 1541-1544

ごうせいかいろ 10

はんのうじょうけん

1.1 Solvents: Water

リファレンス

- 4-Methyl-5-phenyl triazoles as selective inhibitors of 11β-hydroxysteroid dehydrogenase type I, Bioorganic & Medicinal Chemistry Letters, 2008, 18(11), 3405-3411

ごうせいかいろ 11

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Diethyl ether , Methanol ; 1 h, rt

リファレンス

- Re/Mg Bimetallic Tandem Catalysis for [4+2] Annulation of Benzamides and Alkynes via C-H/N-H Functionalization, Journal of the American Chemical Society, 2013, 135(12), 4628-4631

ごうせいかいろ 12

はんのうじょうけん

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 0 °C → 24 °C; 2 h, 24 °C

1.2 Solvents: Water ; 0.5 h, 0 °C

1.2 Solvents: Water ; 0.5 h, 0 °C

リファレンス

- Photoinduced Cross-Coupling of Aryl Iodides with Alkenes, Organic Letters, 2021, 23(2), 427-432

ごうせいかいろ 13

はんのうじょうけん

1.1 Reagents: Pinacolborane Catalysts: rel-(1R,4S,5R)-2-[2,6-Bis(1-methylethyl)phenyl]-1,4,5-trimethyl-2-azabicyclo[2.2… Solvents: 1,4-Dioxane ; 24 h, 1 atm, 120 °C

リファレンス

- Bicyclic (alkyl)(amino)carbene (BICAAC) in a dual role: activation of primary amides and CO2 towards catalytic N-methylation, Chemical Science, 2023, 14(19), 5079-5086

ごうせいかいろ 14

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Diethyl ether , Ethanol ; 0 °C; overnight, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

リファレンス

- Cobalt(III)-Catalyzed Directed C-H Allylation, Organic Letters, 2015, 17(15), 3714-3717

4-Iodo-N-methylbenzamide Raw materials

- Ethyl 4-iodobenzoate

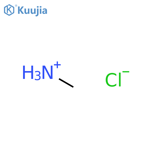

- Methylammonium Chloride

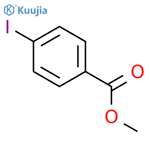

- Methyl 4-iodobenzoate

- Sodium methylaminotrihydroborate

- 4-Iodobenzamide

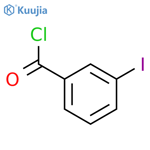

- 4-Iodobenzoyl chloride

- 4-Iodobenzoic acid

4-Iodo-N-methylbenzamide Preparation Products

4-Iodo-N-methylbenzamide 関連文献

-

Rajendran Manikandan,Masilamani Jeganmohan Org. Biomol. Chem. 2016 14 7691

-

Antonio Frontera,Antonio Bauzá Org. Biomol. Chem. 2021 19 6858

89976-43-2 (4-Iodo-N-methylbenzamide) 関連製品

- 2228755-55-1(5-3-methoxy-4-(trifluoromethyl)phenyl-1,3-oxazolidin-2-one)

- 2418731-14-1(3-{4-(tert-butoxy)carbonylpiperazin-1-yl}-5-iodobenzoic acid)

- 2356-53-8(1,2-Dichlorotrifluoroethyl Trifluoromethyl Ether)

- 56071-99-9(2-(3,4-dichlorophenyl)-2-hydroxyacetic Acid)

- 223513-14-2(1-(4-Fluoro-2-methylphenyl)piperazine dihydrochloride)

- 1521089-69-9(1-(3-bromo-5-methylphenyl)-2-(methylamino)ethan-1-ol)

- 90224-83-2(4-Amino-3-bromo-6-nitroquinoline)

- 24146-06-3(Tyrosine, 2-hydroxy-)

- 929403-05-4(9-(2-fluorophenyl)-3-(4-methoxyphenyl)-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-4-one)

- 2639410-01-6(methyl1-(1,3-thiazol-2-yl)ethylamine dihydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:89976-43-2)4-Iodo-N-methylbenzamide

清らかである:99%

はかる:10g

価格 ($):177